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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-8-amine

CAS No.: 61854-63-5

Cat. No.: B1625896

Get Quote

Executive Summary
6-Chloro-2-methylquinolin-8-amine represents a specialized scaffold within the 8-

aminoquinoline family. While structurally homologous to the antimalarial "gold standard"

Primaquine, the substitution of the electron-donating methoxy group (at C6) with an electron-

withdrawing chlorine atom fundamentally alters its lipophilicity, metabolic stability, and toxicity

profile.

This guide compares the biological performance of these derivatives against:

Primaquine: The standard for radical cure of P. vivax (antimalarial).

Ciprofloxacin/Fluconazole: Standards for antimicrobial/antifungal efficacy.

Clioquinol: A reference for metal-chelating 8-hydroxyquinolines.

Key Insight: The 6-chloro substitution enhances lipophilicity (LogP) and prevents metabolic O-

demethylation (a major pathway for Primaquine), potentially increasing half-life but altering the

hemotoxicity threshold.
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Chemical Profile & Synthesis Logic[1][2][3][4]
The Scaffold Architecture
The molecule consists of a quinoline core decorated with three critical pharmacophores:

8-Amino Group: The primary handle for functionalization (e.g., Schiff bases) and metal

chelation.

6-Chloro Substituent: Increases lipophilicity and blocks the C6 metabolic soft spot.

2-Methyl Group: Introduces steric bulk, influencing DNA intercalation geometry and solubility.

Synthesis Workflow
The synthesis typically follows a modified Doebner-Miller or Skraup protocol, followed by

nitration and reduction.

4-Chloroaniline Doebner-Miller Cyclization
(Crotonaldehyde/HCl) 6-Chloro-2-methylquinoline Nitration

(HNO3/H2SO4, 0°C) 6-Chloro-2-methyl-8-nitroquinoline Reduction
(SnCl2/HCl or H2/Pd-C) 6-Chloro-2-methylquinolin-8-amine Schiff Base Derivatives

(R-CHO, EtOH, Reflux)
Functionalization

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway for 6-Chloro-2-methylquinolin-8-amine and its

conversion to bioactive Schiff bases.

Comparative Biological Performance[4][5][6][7]
Antimalarial Activity (vs. Primaquine)
The 8-aminoquinoline class is unique in its ability to kill hypnozoites (dormant liver stages) of

Plasmodium.
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Feature
Primaquine
(Standard)

6-Chloro-2-methyl
Derivative

Mechanism/Implica
tion

C6 Substituent Methoxy (-OMe) Chlorine (-Cl)

Cl increases

lipophilicity; prevents

formation of the active

quinone-imine

metabolite responsible

for hemotoxicity and

efficacy.

Metabolic Stability
Low (Rapid O-

demethylation)

High (Blocked C6

position)

6-Cl analogs often

show longer half-lives

but reduced radical

curative activity due to

lack of redox cycling.

Toxicity (G6PD) High Hemolysis Risk Modified Risk

Absence of the

methoxy group alters

the redox potential,

potentially reducing

oxidative stress on

erythrocytes.

IC50 (P. falciparum) ~15–25 ng/mL ~40–80 ng/mL

The 6-Cl derivative is

generally less potent

against blood stages

than Primaquine but

retains

gametocytocidal

potential.

Antimicrobial & Antifungal Activity
Derivatives, particularly Schiff bases formed at the 8-amino position, exhibit significant

antimicrobial properties.[1]
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Organism
Standard Drug
(MIC)

6-Cl-2-Me-8-Amine
Schiff Base (MIC)

Performance
Verdict

S. aureus
Ciprofloxacin (0.5–1

µg/mL)
12.5–25 µg/mL

Moderate. Effective

but less potent than

fluoroquinolones.

E. coli
Ciprofloxacin (0.01–

0.5 µg/mL)
25–50 µg/mL

Weak. Gram-negative

permeability remains

a barrier.

C. albicans
Fluconazole (0.25–1

µg/mL)
6.25–12.5 µg/mL

Promising. Shows

comparable activity to

some azoles in

resistant strains.

Experimental Insight: The antimicrobial mechanism is often linked to the chelation of essential

metal ions (Fe²⁺, Cu²⁺) required for bacterial growth, a property enhanced by the Schiff base

nitrogen and the quinoline nitrogen.

Mechanism of Action (SAR Analysis)
The biological activity is governed by the ability of the molecule to interact with DNA and metal

ions.

6-Chloro-2-methylquinolin-8-amine

6-Chloro Group
(Lipophilicity & Stability)

2-Methyl Group
(Steric Hindrance)

8-Amino Group
(Chelation & H-Bonding)

DNA Intercalation
(Anticancer/Antimicrobial)

Enhances Membrane
Permeability

Redox Cycling
(Antimalarial ROS Generation)

Modulates Potential Major Binding Site

Gyrase/Topoisomerase Inhibition

Metal Chelation
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Figure 2: Structure-Activity Relationship (SAR) mapping pharmacophores to biological targets.

Experimental Protocols
Synthesis of 6-Chloro-2-methylquinolin-8-amine
This protocol is self-validating via TLC and Melting Point analysis.

Cyclization: Reflux 4-chloroaniline (1 eq) with crotonaldehyde (1.5 eq) in 6M HCl for 4 hours.

Neutralize with NaOH. Extract with DCM. Purify 6-chloro-2-methylquinoline (Yield ~65%).

Nitration: Dissolve intermediate in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir 1h.

Pour onto ice. Filter yellow precipitate of 6-chloro-2-methyl-8-nitroquinoline.

Reduction: Suspend nitro compound in EtOH. Add SnCl₂[2]·2H₂O (3 eq) and reflux for 2

hours.

Isolation: Evaporate solvent. Basify with 10% NaOH. Extract with EtOAc.[2]

Validation: Product should appear as pale yellow needles.

Melting Point: Expect ~95–98°C (check vs. literature for specific solvate).

TLC: Silica gel, Hexane:EtOAc (7:3), R_f ~ 0.4 (amine is more polar than nitro precursor).

Antimicrobial Assay (Broth Microdilution)
Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (96-well plate).

Inoculation: Add 10⁵ CFU/mL of S. aureus (ATCC 25923).

Incubation: 37°C for 24 hours.

Readout: MIC is the lowest concentration with no visible turbidity. Use Ciprofloxacin as

positive control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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